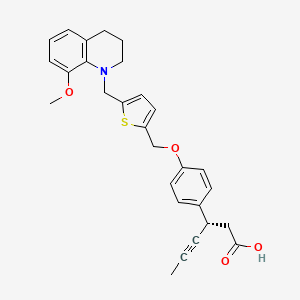
M199
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M199 is a novel inhibitor of TLR3/9 activation, inducing secretion of IL-6, IL-8 and TNFalpha in human PBMCs.
Wissenschaftliche Forschungsanwendungen
Refactoring M13 Bacteriophage for Tumor Cell Imaging and Drug Delivery
M13 bacteriophage, refactored to enable independent manipulation of its genes, has been developed as a platform for targeted imaging and drug delivery to prostate cancer cells in vitro. This advancement in genetic engineering enhances the applicability of M13 bacteriophage in cancer research and treatment (Ghosh et al., 2012).
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9 technology has revolutionized genome engineering, allowing for precise genetic manipulation. This tool has opened doors to various applications in medical and biological research, including the study of gene functions and potential therapeutic interventions (Hsu, Lander, & Zhang, 2014).
Understanding M1 and M2 Microglia in Research
The concepts of M1 and M2 microglia polarization in research have been challenged, highlighting the need for a more nuanced understanding of microglial activation states. This insight is crucial in neuroimmunology and brain research (Ransohoff, 2016).
Investigating Group A Streptococcus Epidemics
Research identified a key molecular event in group A Streptococcus that drives increased toxin production and virulence, contributing to epidemic strains. This understanding is vital in infectious disease research and public health strategies (Zhu et al., 2015).
Enhancing Stem Cell Therapy for Wound Healing in Diabetes
A study showed that human umbilical vein endothelial cell (HUVEC) secretome can enhance the ability of adipose-derived stem cells in wound healing, especially under diabetic conditions. This finding is significant in regenerative medicine and diabetes research (Fromer et al., 2017).
CRISPR-Cas9 in Gene Activation
CRISPR-Cas9 has been adapted to create a system for RNA-guided gene activation, demonstrating its versatility beyond gene editing. This advancement is a significant contribution to genetic research and therapeutic development (Pérez‐Piñera et al., 2013).
Ethical Framework for Genome Engineering
The development of a framework for the ethical use of CRISPR-Cas9 technology in human genome manipulation reflects the increasing focus on the societal implications of genome engineering. This initiative is crucial for guiding ethical research practices (Baltimore et al., 2015).
Nonpathogenic Model for COVID-19 Research Using Phage Display
Phage display technology was used to construct a nonpathogenic model for SARS-CoV-2 research, offering a safe alternative for studying the virus. This method is significant for advancing COVID-19 research and public health safety (Wu et al., 2022).
Eigenschaften
CAS-Nummer |
1051933-86-8 |
|---|---|
Produktname |
M199 |
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.343 |
IUPAC-Name |
1-Ethyl-3-(6-methyl-phenanthridin-8-yl)-urea |
InChI |
InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21) |
InChI-Schlüssel |
LVBYTCXDVQRCKX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(C)N=C3C=CC=CC3=C2C=C1)NCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M199 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



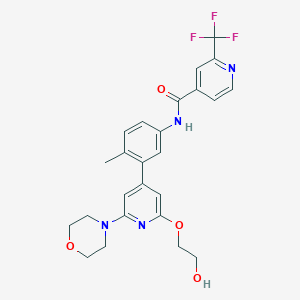
![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)


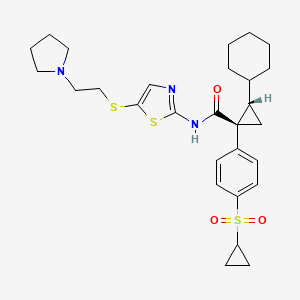
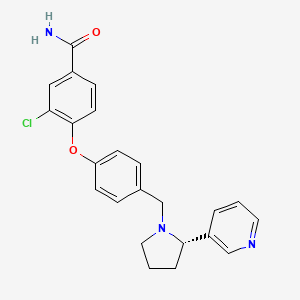

![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
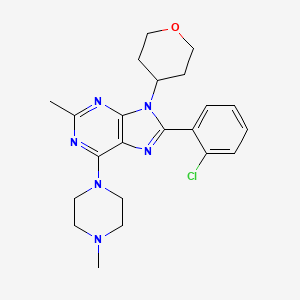
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
